(Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-bromobenzoate
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Overview
Description
(Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-BROMOBENZOATE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridinyl group, a bromobenzoate moiety, and a diethylamino group, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-BROMOBENZOATE typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridinyl Group: Starting from a suitable pyridine derivative, the 2-oxo-1(2H)-pyridinyl group can be synthesized through oxidation reactions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or a similar olefination process.
Attachment of the Bromobenzoate Moiety: The final step involves the esterification of the intermediate with 4-bromobenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group or the pyridinyl ring.
Reduction: Reduction reactions can target the carbonyl group in the pyridinyl moiety.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridinyl group suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-BROMOBENZOATE would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The diethylamino group could facilitate binding to biological targets, while the pyridinyl and bromobenzoate groups might contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of bromine.
(Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-FLUOROBENZOATE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-BROMOBENZOATE might confer unique reactivity and biological activity compared to its chloro- and fluoro- counterparts. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C18H19BrN2O3 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
[(Z)-1-(diethylamino)-2-(2-oxopyridin-1-yl)ethenyl] 4-bromobenzoate |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-20(4-2)17(13-21-12-6-5-7-16(21)22)24-18(23)14-8-10-15(19)11-9-14/h5-13H,3-4H2,1-2H3/b17-13- |
InChI Key |
YUPYPKOETPIALQ-LGMDPLHJSA-N |
Isomeric SMILES |
CCN(CC)/C(=C/N1C=CC=CC1=O)/OC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCN(CC)C(=CN1C=CC=CC1=O)OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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